2-Propyl-1,3,2-dioxaphosphepane 2-oxide
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Overview
Description
2-Propyl-1,3,2-dioxaphosphepane 2-oxide is a chemical compound belonging to the class of organophosphorus compounds It is characterized by a dioxaphosphepane ring structure with a propyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of propylphosphonic dichloride with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then heated to facilitate the formation of the dioxaphosphepane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the propyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted dioxaphosphepanes.
Scientific Research Applications
2-Propyl-1,3,2-dioxaphosphepane 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. The dioxaphosphepane ring structure allows for unique interactions with other molecules, facilitating its role in various chemical and biological processes .
Comparison with Similar Compounds
- 2-Phenyl-1,3,2-dioxaphospholane 2-oxide
- 2-Ethyl-1,3,2-dioxaphosphocane 2-oxide
- Phenylphosphonic dichloride
Comparison: 2-Propyl-1,3,2-dioxaphosphepane 2-oxide is unique due to its propyl group, which imparts distinct chemical properties compared to its analogs. For instance, 2-Phenyl-1,3,2-dioxaphospholane 2-oxide has a phenyl group, which affects its reactivity and applications. Similarly, 2-Ethyl-1,3,2-dioxaphosphocane 2-oxide has an ethyl group, leading to different chemical behavior. Phenylphosphonic dichloride, on the other hand, is used as a precursor in the synthesis of various dioxaphosphepane compounds .
Properties
CAS No. |
92221-58-4 |
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Molecular Formula |
C7H15O3P |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
2-propyl-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C7H15O3P/c1-2-7-11(8)9-5-3-4-6-10-11/h2-7H2,1H3 |
InChI Key |
BVLVQMXHDKYBLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCP1(=O)OCCCCO1 |
Origin of Product |
United States |
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